NDT-30805
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H22N6S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C23H22N6S/c30-20-13-17(12-16-7-1-2-10-24-16)25-23-27-22(28-29(20)23)26-21-18-8-3-5-14(18)11-15-6-4-9-19(15)21/h1-2,7,10-11,13H,3-6,8-9,12H2,(H2,25,26,27,28) |
InChI-Schlüssel |
BHTLYBBOAZYXBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)NC4=NC5=NC(=CC(=S)N5N4)CC6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of NDT-30805: A Selective NLRP3 Inflammasome Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. The information is compiled from publicly available research, focusing on the core molecular interactions, cellular effects, and the experimental basis for these findings.
Core Mechanism of Action
This compound is a triazolopyrimidinone derivative that directly targets the NACHT domain of the NLRP3 protein, a key component of the innate immune system.[1][2] The NLRP3 inflammasome is a multi-protein complex responsible for the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
The binding of this compound to the NACHT domain stabilizes the inactive conformation of the NLRP3 protein.[1] This prevents the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). By preventing the formation of the active inflammasome complex, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β and IL-18.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 (µM) | Reference |
| IL-1β Release | Human PBMCs | LPS + Nigericin | IL-1β | 0.013 | [4][5] |
| ASC Speck Formation | THP-1-ASC-GFP | LPS + Nigericin | ASC Specks | 0.034 | [6] |
| IL-1β Release | Human Whole Blood | Not Specified | IL-1β | ~2-fold more potent than CP-456,773 | [1] |
Table 2: Comparative Potency of this compound and CP-456,773
| Compound | PBMC IC50 (µM) | Whole Blood IC50 (µM) |
| This compound | ~0.015 | Not explicitly stated, but ~2x more potent than CP-456,773 |
| CP-456,773 | 0.030 | 2.9 |
| Value inferred from being ~2-fold more potent than CP-456,773. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard immunology lab procedures and information from the primary research on this compound.
1. IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To determine the concentration-dependent inhibition of NLRP3-mediated IL-1β release by this compound in primary human immune cells.
-
Methodology:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Prime the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 2-4 hours to induce the transcription of pro-IL-1β and NLRP3.
-
Pre-incubate the primed cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 30 minutes.
-
Activate the NLRP3 inflammasome by adding Nigericin (5 µM) or ATP (5 mM) and incubate for 1-2 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit.
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.
-
2. ASC Speck Formation Assay in THP-1 Cells
-
Objective: To visualize and quantify the inhibition of NLRP3 inflammasome assembly by this compound.
-
Methodology:
-
Use a stable THP-1 cell line expressing an ASC-GFP fusion protein.
-
Plate the THP-1-ASC-GFP cells in a 96-well imaging plate.
-
Differentiate the monocytic THP-1 cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) (25-100 ng/mL) for 3-24 hours.
-
Prime the differentiated cells with LPS (100 ng/mL) for 2-4 hours.
-
Pre-incubate the cells with a serial dilution of this compound for 30 minutes.
-
Activate the NLRP3 inflammasome with Nigericin (5 µM).
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates of ASC-GFP) as a percentage of the total number of cells.
-
Calculate the IC50 value for the inhibition of ASC speck formation.
-
3. Whole Blood IL-1β Release Assay
-
Objective: To assess the potency of this compound in a more physiologically relevant matrix that includes plasma proteins and red blood cells.
-
Methodology:
-
Collect fresh human blood in heparinized tubes.
-
Dilute the blood 1:1 with RPMI-1640 medium.
-
Add the diluted blood to a 96-well plate.
-
Prime the cells with LPS (100 ng/mL) for 2-4 hours.
-
Pre-incubate with a serial dilution of this compound for 30 minutes.
-
Activate the NLRP3 inflammasome with an appropriate stimulus (e.g., Nigericin or ATP).
-
Incubate for 4-24 hours.
-
Centrifuge the plate and collect the plasma supernatant.
-
Measure the IL-1β concentration using ELISA.
-
Determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the IL-1β Release Assay.
Caption: Experimental Workflow for the ASC Speck Formation Assay.
References
- 1. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
An In-depth Technical Guide to NDT-30805: A Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NDT-30805 is a potent and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. As a member of the triazolopyrimidinone class, this compound has demonstrated significant inhibitory activity in key cellular assays, positioning it as a valuable tool for research into NLRP3-mediated inflammatory diseases. This guide provides a comprehensive overview of the technical details of this compound, including its chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.
Chemical Structure and Properties
This compound is chemically defined as 2-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)amino)-5-(pyridin-2-ylmethyl)-[1][2][3]triazolo[1,5-a]pyrimidine-7(4H)-thione.
| Property | Value |
| Molecular Formula | C23H22N6S |
| Molecular Weight | 414.53 g/mol |
| Chemical Class | Triazolopyrimidinone |
Mechanism of Action and Signaling Pathway
This compound selectively targets and inhibits the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune system's response to a wide range of sterile and infectious stimuli. The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors such as Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage to form active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms (IL-1β and IL-18), which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound is believed to directly or indirectly interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby preventing the downstream cascade of caspase-1 activation and cytokine release.
Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key potency data.
| Assay | Cell Line | Stimulus | Measured Endpoint | IC50 | Reference |
| IL-1β Release | Human PBMCs | LPS + ATP | IL-1β concentration | 0.013 µM | [1] |
| ASC Speck Formation | THP1-ASC-GFP | LPS + Nigericin | ASC Speck Count | 0.034 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
IL-1β Release Assay in Human PBMCs
This assay measures the ability of a compound to inhibit the release of IL-1β from primary human immune cells.
Experimental Workflow:
Caption: Workflow for the IL-1β release assay in human PBMCs.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: this compound is serially diluted and added to the cells, followed by a 30-minute pre-incubation at 37°C.
-
Priming (Signal 1): Lipopolysaccharide (LPS) is added to a final concentration of 10 ng/mL, and the cells are incubated for 3 hours at 37°C.
-
Activation (Signal 2): Adenosine triphosphate (ATP) is added to a final concentration of 5 mM, and the cells are incubated for an additional 45 minutes at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant is collected.
-
Quantification: The concentration of IL-1β in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
ASC Speck Formation Assay
This assay visualizes and quantifies the formation of the ASC speck, a key hallmark of inflammasome activation, in a specialized cell line.
Experimental Workflow:
Caption: Workflow for the ASC speck formation assay.
Methodology:
-
Cell Culture: THP-1 cells stably expressing an ASC-GFP fusion protein are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Cell Plating: Cells are seeded into 96-well imaging plates.
-
Compound Treatment: this compound is serially diluted and added to the cells, followed by a 30-minute pre-incubation at 37°C.
-
Priming (Signal 1): LPS is added to a final concentration of 100 ng/mL, and the cells are incubated for 3 hours at 37°C.
-
Activation (Signal 2): Nigericin is added to a final concentration of 10 µM, and the cells are incubated for an additional 1 hour at 37°C.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde and cell nuclei are stained with a fluorescent dye (e.g., Hoechst 33342).
-
Imaging: The plates are imaged using a high-content imaging system.
-
Data Analysis: Image analysis software is used to identify cells and quantify the number of cells containing a distinct ASC-GFP speck. The IC50 value is determined from the dose-response curve.
IL-6 and TNF-α Selectivity Assays
To assess the selectivity of this compound for the NLRP3 inflammasome, its effect on the production of inflammasome-independent cytokines, such as IL-6 and TNF-α, is measured.
Methodology:
-
Cell Culture and Plating: Human PBMCs are isolated and plated as described in the IL-1β release assay protocol.
-
Compound Treatment: this compound is added at various concentrations.
-
Stimulation: Cells are stimulated with an appropriate TLR agonist, such as LPS (10 ng/mL), to induce the production of IL-6 and TNF-α.
-
Incubation: The cells are incubated for a period of 4-24 hours at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant is collected.
-
Quantification: The concentrations of IL-6 and TNF-α in the supernatant are measured using commercial ELISA kits.
-
Data Analysis: The effect of this compound on IL-6 and TNF-α production is compared to its effect on IL-1β release. A selective NLRP3 inhibitor is expected to have minimal to no effect on IL-6 and TNF-α levels at concentrations where it potently inhibits IL-1β.
Summary and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome. The data presented in this guide highlight its utility as a research tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. Further studies are warranted to explore its in vivo efficacy and pharmacokinetic properties to evaluate its potential as a therapeutic candidate for the treatment of inflammatory diseases.
References
- 1. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
NDT-30805: A Selective NLRP3 Inflammasome Inhibitor for Modulating IL-1β Release
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of NDT-30805, a selective inhibitor of the NLRP3 inflammasome, and its role in the release of interleukin-1β (IL-1β). This document is intended for researchers, scientists, and professionals in drug development who are investigating inflammatory pathways and potential therapeutic interventions.
The NLRP3 inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, processes central to numerous inflammatory diseases. This compound, a potent and selective triazolopyrimidinone derivative, has emerged as a valuable tool for studying the NLRP3 signaling cascade and as a potential lead compound for therapeutic development.
Core Mechanism of Action
This compound selectively inhibits the NLRP3 inflammasome.[1][2][3][4] The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β.[5] The second activation signal, triggered by a variety of stimuli including nigericin or ATP, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[6] The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell.[5][6] this compound intervenes in this pathway by preventing the assembly and activation of the NLRP3 inflammasome, thereby inhibiting caspase-1 activation and the subsequent release of IL-1β.
Quantitative Data Summary
The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Assay | Cell Type | Parameter | Value | Reference |
| IL-1β Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 0.013 µM | [1][2][4] |
| ASC Speck Formation | THP-1-ASC-GFP Cells | IC50 | 0.034 µM | [4] |
| IL-1β Release | Human Whole Blood | IC50 | Not explicitly stated, but noted to be more potent than CP-456,773 (reported IC50 = 2.9 µM) | [6] |
Table 1: In Vitro Potency of this compound
| Compound | Cell Type | Assay | IC50 (µM) | Reference |
| This compound | Human PBMCs | IL-1β Release | 0.013 | [1][2][4] |
| CP-456,773 (Glibenclamide) | Human PBMCs | IL-1β Release | 0.030 | [6] |
Table 2: Comparative Potency of this compound
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments used to characterize the activity of this compound.
Protocol 1: Inhibition of IL-1β Release from Human PBMCs
Objective: To determine the potency of this compound in inhibiting NLRP3-mediated IL-1β release from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Human IL-1β ELISA Kit
Procedure:
-
Isolate PBMCs from healthy human donors using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prime the cells with LPS (concentration typically ranging from 100 ng/mL to 1 µg/mL) for 3 hours at 37°C.
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., 0-2 µM) for 30 minutes at 37°C.[1][2]
-
Activate the NLRP3 inflammasome by adding nigericin (concentration typically 5-10 µM) for 1 hour at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Protocol 2: ASC Speck Formation Assay in THP-1-ASC-GFP Cells
Objective: To visualize and quantify the inhibitory effect of this compound on the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
THP-1-ASC-GFP reporter cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but common)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Confocal microscope or high-content imaging system
Procedure:
-
Culture THP-1-ASC-GFP cells in complete RPMI-1640 medium.
-
Seed the cells on glass-bottom plates suitable for microscopy. For differentiation into macrophage-like cells, treat with PMA (e.g., 5 ng/mL) for 48 hours.[7]
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours at 37°C. This induces the expression of the ASC-GFP fusion protein.[8]
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., 0-2 µM) for 30 minutes at 37°C.[1][2]
-
Activate the NLRP3 inflammasome with nigericin (e.g., 10 µM) for 30-60 minutes at 37°C.[8]
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the formation of ASC specks (micrometer-sized fluorescent aggregates) using a confocal microscope.
-
Quantify the percentage of cells with ASC specks in the presence and absence of this compound. This can be done manually or using automated image analysis software.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: this compound inhibits the NLRP3 inflammasome signaling pathway.
Figure 2: Experimental workflows for assessing this compound activity.
Figure 3: Logical relationship of this compound's mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. file.elabscience.com [file.elabscience.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of NDT-30805: A In-depth Guide to a Novel and Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and characterization of NDT-30805, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in a wide range of inflammatory diseases. This compound emerged from a targeted drug discovery campaign and represents a significant advancement in the development of therapeutics targeting NLRP3-driven inflammation.
The discovery process began with an in silico pharmacophore model generated from structurally diverse NLRP3 inhibitors. This model led to the identification of a weakly potent triazolopyrimidine hit. Subsequent chemical optimization of this initial hit resulted in the discovery of this compound, a compound with superior potency and favorable physicochemical properties.[1]
Quantitative Data Summary
The inhibitory activity of this compound was evaluated in cellular assays and compared with the well-characterized NLRP3 inhibitor, CP-456,773. The data highlights the enhanced potency of this compound.
| Compound | Human PBMC IL-1β IC50 (µM) | Human Whole Blood IL-1β IC50 (µM) |
| This compound (50) | ~0.015 | ~1.45 |
| CP-456,773 | 0.030 | 2.9 |
Data derived from reported relative potency.[1]
Signaling Pathway and Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process: a priming signal (e.g., lipopolysaccharide [LPS]) that upregulates the expression of NLRP3 components, and an activation signal (e.g., nigericin) that triggers the assembly of the inflammasome complex.[1] this compound selectively inhibits the activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Workflow for Discovery
The discovery of this compound followed a structured workflow, beginning with computational modeling and progressing through iterative chemical synthesis and biological testing to identify a potent and selective inhibitor.
References
NDT-30805: A Potent and Selective NLRP3 Inflammasome Inhibitor for Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NDT-30805 is a novel, potent, and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. As a key component of the innate immune system, the NLRP3 inflammasome's aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating and utilizing this compound as a research tool and potential therapeutic candidate.
Introduction to the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation is a two-step process: a priming signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second signal, such as nigericin or ATP, triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the auto-catalytic activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Dysregulation of the NLRP3 inflammasome is a key driver of numerous chronic inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a triazolopyrimidinone derivative that selectively inhibits the NLRP3 inflammasome. Its mechanism of action involves the direct inhibition of the NLRP3 protein, thereby preventing the assembly of the inflammasome complex and subsequent downstream inflammatory signaling. This targeted inhibition prevents the activation of caspase-1 and the release of the potent pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
| Assay Description | Cell Type | Stimulus | Measured Endpoint | IC50 (µM) |
| IL-1β Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS and Nigericin | IL-1β levels in supernatant | 0.013 |
| ASC Speck Formation Assay | THP-1-ASC-GFP cells | LPS and Nigericin | Formation of intracellular ASC specks | 0.034 |
| IL-1β Release Assay | Human Whole Blood | LPS and Nigericin | IL-1β levels in supernatant | 0.21 |
Table 1: In Vitro Potency of this compound
| Cytokine Selectivity Assay | Cell Type | Stimulus | Measured Endpoint | Effect of this compound |
| TNF-α Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α levels in supernatant | No significant inhibition |
| IL-6 Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-6 levels in supernatant | No significant inhibition |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PBMC IL-1β Release Assay
Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β release from human PBMCs.
Methodology:
-
Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of 2.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 30 minutes.
-
Priming: Prime the cells with 10 ng/mL of lipopolysaccharide (LPS) for 3 hours.
-
Activation: Activate the NLRP3 inflammasome by adding 5 µM of nigericin for 1 hour.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Human Whole Blood IL-1β Release Assay
Objective: To assess the activity of this compound in a more physiologically relevant matrix that includes plasma proteins and red blood cells.
Methodology:
-
Blood Collection: Collect fresh human blood into sodium heparin tubes.
-
Compound Treatment: Add serial dilutions of this compound to the whole blood.
-
Priming: Prime with 200 ng/mL of LPS for 3 hours.
-
Activation: Activate with 5 µM of nigericin for 1 hour.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
IL-1β Quantification: Measure IL-1β levels in the plasma using an ELISA kit.
-
Data Analysis: Determine the IC50 value as described for the PBMC assay.
ASC Speck Formation Assay
Objective: To visually and quantitatively assess the inhibition of inflammasome assembly by this compound.
Methodology:
-
Cell Culture: Culture THP-1-ASC-GFP cells (a human monocytic cell line stably expressing ASC tagged with green fluorescent protein) in RPMI 1640 medium.
-
Cell Plating: Seed the cells in a 96-well imaging plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 30 minutes.
-
Priming and Activation: Prime the cells with 100 ng/mL LPS for 3 hours, followed by activation with 10 µM nigericin for 1 hour.
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates) as a percentage of the total number of cells.
-
Data Analysis: Calculate the IC50 value based on the reduction in ASC speck formation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for its characterization.
Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for In Vitro Characterization of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome, demonstrating significant promise as a tool for investigating NLRP3-driven inflammatory pathways and as a potential therapeutic agent for a variety of inflammatory disorders. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the utility of this compound in both basic research and drug development.
References
NDT-30805: A Technical Guide to a Novel Triazolopyrimidinone-Based NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDT-30805 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] As a member of the triazolopyrimidinone class of compounds, this compound has demonstrated significant promise in preclinical studies for the modulation of inflammatory responses.[1] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Core Compound Data
| Property | Value | Reference |
| Chemical Class | Triazolopyrimidinone | [1] |
| Mechanism of Action | Selective NLRP3 Inflammasome Inhibitor | [1] |
| Molecular Target | NLRP3 | [1] |
Quantitative Biological Data
In Vitro Potency
| Assay | Cell Type | Parameter | Value (µM) | Reference |
| IL-1β Release | Human PBMCs | IC50 | 0.013 | [1] |
| IL-1β Release | Human Whole Blood | IC50 | Not explicitly stated, but noted to be ~2-fold more potent than CP-456,773 (reported IC50 = 2.9 µM) | [1] |
| ASC Speck Formation | THP1-ASC-GFP cells | IC50 | 0.034 (for ASC inhibition in PBMCs) | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly targeting the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second "activation" step is triggered by a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), such as nigericin. This leads to the assembly of the NLRP3 inflammasome, a complex consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound intervenes in this process to prevent the release of these inflammatory cytokines.
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and related triazolopyrimidinone derivatives generally follows a multi-step process starting from a corresponding aniline.[1] While the exact, detailed protocol for this compound is proprietary, the general synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
General Procedure:
-
Formation of the Thiourea Derivative: The synthesis begins with the reaction of a substituted aniline with dimethyl cyanocarbonimidodithioate to form a thiourea derivative.[1]
-
Cyclization to Aminotriazole: The thiourea derivative is then cyclized using hydrazine hydrate to form the aminotriazole ring.[1]
-
Formation of the Triazolopyrimidinone Core: The aminotriazole is further reacted with reagents such as potassium 3-methoxy-3-oxopropanoate in the presence of a coupling agent like CDI and MgCl2, followed by treatment with acetic acid to form the pyrimidinone ring.[1]
-
Introduction of the Thiocarbonyl Group: The final step involves the conversion of the carbonyl group to a thiocarbonyl group, for which a reagent like phosphorus pentasulfide can be used. This modification has been shown to significantly increase the potency of the compound.[1]
In Vitro IL-1β Release Assay in Human PBMCs
This assay quantifies the ability of this compound to inhibit the release of IL-1β from human peripheral blood mononuclear cells (PBMCs) stimulated to activate the NLRP3 inflammasome.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Isolate human PBMCs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the compound dilutions to the wells and incubate for 30 minutes.
-
Priming: Add LPS to a final concentration of 100 ng/mL to all wells (except for the negative control) and incubate for 3 hours at 37°C in a CO2 incubator.
-
Activation: Add nigericin to a final concentration of 10 µM to the appropriate wells to activate the NLRP3 inflammasome. Incubate for an additional 1 hour.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
ASC Speck Formation Assay in THP1-ASC-GFP Cells
This assay visually and quantitatively assesses the inhibition of NLRP3 inflammasome activation by monitoring the formation of ASC specks in a reporter cell line.
Materials:
-
THP1-ASC-GFP reporter cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Glass-bottom culture dishes or 96-well imaging plates
-
Confocal microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed THP1-ASC-GFP cells on glass-bottom dishes or in imaging plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 30 minutes.
-
Priming: Prime the cells with 100 ng/mL of LPS for 3 hours. This step induces the expression of the ASC-GFP fusion protein.
-
Activation: Stimulate the cells with 10 µM nigericin for 30-60 minutes to induce ASC speck formation.
-
Imaging: Visualize the formation of ASC specks (fluorescent aggregates) using a confocal microscope or a high-content imaging system.
-
Quantification: Quantify the percentage of cells with ASC specks in each treatment condition. The IC50 value can be determined by plotting the percentage of inhibition of speck formation against the compound concentration.
Caption: Experimental workflows for the in vitro characterization of this compound.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting NLRP3-driven inflammation. Its triazolopyrimidinone scaffold represents a novel chemotype for NLRP3 inhibition with favorable potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related molecules.
References
NDT-30805: An In-Depth Technical Guide to In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on NDT-30805, a potent and selective inhibitor of the NLRP3 inflammasome. The data and experimental protocols summarized herein are derived from published research, offering valuable insights for professionals in the field of drug discovery and development.
Quantitative Data Summary
This compound has demonstrated significant potency in cellular assays, positioning it as a promising compound for further investigation. Its activity has been quantified in human peripheral blood mononuclear cells (PBMCs) and whole blood, with a notable comparison to the established NLRP3 inhibitor, CP-456,773.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Human PBMC | ~0.015 | [1] |
| This compound | Human Whole Blood | Not explicitly quantified, but noted to have a large attenuation from PBMC potency due to high protein binding. | [1] |
| CP-456,773 | Human PBMC | 0.030 | [1] |
| CP-456,773 | Human Whole Blood | 2.9 | [1] |
Note: The IC50 for this compound in the PBMC assay is stated to be approximately 2-fold more potent than CP-456,773's reported IC50 of 0.030 µM.[1]
Signaling Pathway
This compound selectively targets the NLRP3 inflammasome, a key component of the innate immune system. Its mechanism of action involves binding to the NACHT domain of the NLRP3 protein. The canonical NLRP3 inflammasome activation pathway, which this compound inhibits, is a two-step process involving a priming signal and an activation signal.
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below.
Human PBMC and Whole Blood Assays for IL-1β Inhibition
These assays are fundamental for determining the potency of NLRP3 inhibitors in a physiologically relevant context.
Objective: To measure the concentration-dependent inhibition of IL-1β release by this compound in human PBMCs and whole blood following NLRP3 inflammasome activation.
Methodology:
-
Cell Isolation and Preparation:
-
For the PBMC assay, peripheral blood mononuclear cells are isolated from healthy human donor blood.
-
For the whole blood assay, fresh human whole blood is used directly.
-
-
Priming (Signal 1):
-
Cells (PBMCs or whole blood) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1]
-
-
Compound Incubation:
-
A dilution series of this compound is added to the primed cells and incubated.
-
-
Activation (Signal 2):
-
The NLRP3 inflammasome is then activated by a second stimulus, such as nigericin or ATP.[1]
-
-
Measurement of IL-1β Release:
-
Following activation, the amount of secreted IL-1β in the cell supernatant or plasma is quantified using a suitable immunoassay, such as an ELISA.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the IL-1β release (IC50) is calculated from the dose-response curve.
-
Caption: General workflow for determining the IC50 of this compound in PBMC and whole blood assays.
ASC Speck Assay
This assay provides mechanistic evidence of NLRP3 inflammasome inhibition by visualizing the formation of the ASC speck, a hallmark of inflammasome activation.[1]
Objective: To visually assess the ability of this compound to disrupt the formation of the ASC speck, which is indicative of NLRP3 inflammasome assembly.
Methodology:
-
Cell Line: A suitable cell line, often immortalized macrophages, is engineered to express ASC tagged with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).[1]
-
Priming and Activation: Similar to the IL-1β release assays, the cells are primed with LPS and then activated with a stimulus like nigericin.
-
Compound Treatment: Cells are treated with this compound prior to activation.
-
Imaging: Following activation, the cells are visualized using confocal microscopy. In activated cells, the ASC-GFP will polymerize into a large, single fluorescent speck.
-
Analysis: The percentage of cells containing an ASC speck is quantified in both treated and untreated samples. A reduction in the number of speck-positive cells in the presence of this compound indicates inhibition of inflammasome assembly.
IL-6/TNFα Selectivity Assays
These assays are crucial for demonstrating the selectivity of this compound for the NLRP3 inflammasome pathway over other inflammatory signaling pathways.
Objective: To confirm that this compound does not inhibit the release of cytokines that are independent of the NLRP3 inflammasome, such as IL-6 and TNFα.[1]
Methodology:
-
Cell Treatment: Human PBMCs or a similar cell type are stimulated with an agent that induces IL-6 and TNFα production through NLRP3-independent pathways (e.g., LPS alone).
-
Compound Incubation: The cells are co-incubated with this compound.
-
Cytokine Measurement: The levels of IL-6 and TNFα in the cell supernatant are measured, typically by ELISA.
-
Analysis: The results are analyzed to ensure that this compound does not significantly reduce the production of IL-6 and TNFα, confirming its selective action against the NLRP3 inflammasome.[1]
Caption: Logical diagram illustrating the selectivity of this compound for the NLRP3 pathway.
References
Methodological & Application
Application Notes and Protocols for NDT-30805 in Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDT-30805 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a variety of danger signals, it triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound, a triazolopyrimidinone derivative, offers a promising tool for studying the role of the NLRP3 inflammasome in disease pathogenesis and as a potential therapeutic candidate.
These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in human Peripheral Blood Mononuclear Cells (PBMCs).
Mechanism of Action: NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by signals such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second step, activation, is triggered by a diverse range of stimuli, including nigericin, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its active form. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.
Quantitative Data Summary
The inhibitory potency of this compound was evaluated in human PBMCs and whole blood assays. The half-maximal inhibitory concentration (IC50) values are summarized below and compared to the known NLRP3 inhibitor, CP-456,773.
| Compound | PBMC IC50 (µM) | Whole Blood IC50 (µM) |
| This compound | ~0.015 | ~1.45 |
| CP-456,773 | 0.030 | 2.9 |
Note: The IC50 values for this compound are approximated based on the finding that it is roughly 2-fold more potent than CP-456,773. The significant shift in potency between the PBMC and whole blood assays is attributed to the high protein binding of this compound.
Experimental Protocols
Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Add sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
-
Adjust the cell concentration to the desired density for the assay (e.g., 1 x 10^6 cells/mL).
This compound Inhibition of NLRP3 Inflammasome Activation in PBMCs
This protocol details the steps to assess the inhibitory effect of this compound on LPS- and nigericin-induced IL-1β release from human PBMCs.
Materials:
-
Isolated human PBMCs in complete RPMI-1640 medium
-
This compound stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Seed the isolated PBMCs into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 3 hours at 37°C.
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 5 µM to all wells except the unstimulated control. Incubate for 1 hour at 37°C.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.
Further Mechanistic Assays
To further confirm the selective inhibition of the NLRP3 inflammasome by this compound, additional assays can be performed:
-
ASC Speck Assay: This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, using immunofluorescence microscopy or flow cytometry in GFP-tagged ASC expressing cells. Inhibition of speck formation by this compound provides direct evidence of its effect on inflammasome assembly.
-
IL-6/TNF-α Selectivity Assays: To demonstrate selectivity for the NLRP3 inflammasome, the effect of this compound on the release of cytokines that are not primarily dependent on this pathway, such as IL-6 and TNF-α, can be measured. This compound should not significantly inhibit the release of these cytokines.
These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound as a selective inhibitor to investigate the role of the NLRP3 inflammasome in various biological and pathological processes.
Application Note & Protocol: Quantifying the Inhibitory Effect of NDT-30805 on IL-1β Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The production and release of mature IL-1β are tightly controlled by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome, in particular, has emerged as a key player in sensing cellular stress and pathogens, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[1][2] NDT-30805 is a selective, small-molecule inhibitor of the NLRP3 inflammasome, demonstrating potent suppression of IL-1β release.[3][4] This document provides a detailed protocol for an in vitro IL-1β release assay to characterize the inhibitory activity of this compound.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is typically initiated by the binding of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), to Toll-like receptors (TLRs).[1] This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[1] The second signal, provided by a variety of stimuli including ATP or nigericin, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][2] This proximity induces the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[1][5] this compound exerts its inhibitory effect by targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent IL-1β release.[3]
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: NDT-30805 In Vitro Dosing Recommendations
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDT-30805 is a potent and selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1] As a triazolopyrimidinone derivative, it effectively suppresses the inflammatory response by targeting a key component of the innate immune system.[1] These application notes provide detailed protocols and dosing recommendations for the in vitro use of this compound in relevant cell-based assays.
Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] This activation is a two-step process:
-
Priming: The first signal, often initiated by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway.
-
Activation: A second stimulus, such as nigericin, ATP, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[2] this compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Dosing Recommendations for In Vitro Assays
The following table summarizes the recommended concentration ranges for this compound in common in vitro assays. The optimal concentration may vary depending on the cell type, experimental conditions, and the specific endpoint being measured. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
| Assay Type | Cell Type | Recommended Concentration Range | IC50 | Reference |
| IL-1β Release Assay | Human PBMCs | 0.01 - 2 µM | 0.013 µM | [1] |
| ASC Speck Formation Assay | THP-1 cells | 0.01 - 2 µM | 0.034 µM (for ASC) | [1][3] |
Note on Solubility and Preparation:
This compound is a hydrophobic compound. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment.
Experimental Protocols
Protocol 1: Inhibition of IL-1β Release in Human PBMCs
This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β release in human peripheral blood mononuclear cells (PBMCs).
References
Preparing Stock Solutions of NDT-30805: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of NDT-30805, a selective inhibitor of the NLRP3 inflammasome. These guidelines are intended to assist researchers in accurately preparing stock solutions and designing experiments to investigate the role of the NLRP3 inflammasome in inflammation and immunity.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by docking into the NACHT domain of the NLRP3 protein, thereby preventing inflammasome assembly and activation.
Data Presentation
The following tables summarize the key chemical and biological properties of this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₂N₆S |
| Molecular Weight | 414.53 g/mol [5][6][7] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[6] |
Table 2: Biological Activity of this compound
| Assay | Cell Type | IC₅₀ | Reference |
| IL-1β Release | Human PBMCs | 13 nM[5][6] | Harrison et al., 2022 |
| ASC Speck Formation | THP-1 ASC-GFP cells | 34 nM | Harrison et al., 2022 |
| IL-1β Release | Human Whole Blood | 1500 nM | Harrison et al., 2022 |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 414.53 g/mol * 1000 mg/g = 4.1453 mg
-
-
Weighing the compound:
-
Carefully weigh out approximately 4.15 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring complete dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[6] For short-term storage (up to 1 month), -20°C is acceptable.
-
Workflow for this compound stock solution preparation.
In Vitro Assay for NLRP3 Inflammasome Inhibition: IL-1β Release in Human PBMCs
This protocol provides a method to assess the inhibitory activity of this compound on NLRP3 inflammasome activation in human peripheral blood mononuclear cells (PBMCs) by measuring the release of IL-1β.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Isolate PBMCs from healthy human blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
-
Priming:
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the 10 mM stock solution. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
-
Add the diluted this compound or vehicle control (DMSO) to the primed cells and incubate for 30-60 minutes at 37°C.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding an activation signal such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells.
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value of this compound by plotting the IL-1β concentration against the inhibitor concentration.
-
In Vitro Assay for NLRP3 Inflammasome Inhibition: ASC Speck Formation in THP-1 Cells
This protocol describes a method to visualize and quantify the inhibition of NLRP3 inflammasome-dependent ASC (Apoptosis-associated speck-like protein containing a CARD) speck formation using THP-1 ASC-GFP reporter cells.
Materials:
-
THP-1 ASC-GFP reporter cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope or high-content imaging system
-
96-well imaging plates
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 ASC-GFP cells in complete RPMI-1640 medium.
-
Seed the cells in a 96-well imaging plate at an appropriate density.
-
For differentiated macrophage-like cells, treat with a low concentration of PMA (e.g., 25-100 nM) for 24-48 hours, followed by a rest period in fresh medium.
-
-
Priming:
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C to induce the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound or vehicle control to the primed cells and incubate for 30-60 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome with Nigericin (e.g., 10 µM) and incubate for 30-60 minutes.
-
-
Imaging and Quantification:
-
Visualize the formation of fluorescent ASC specks using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks using automated image analysis software or by manual counting.
-
Calculate the IC₅₀ of this compound for the inhibition of ASC speck formation.
-
Signaling Pathway
NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NDT-30805 in NLRP3 Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. NDT-30805 is a selective inhibitor of the NLRP3 inflammasome, demonstrating potent inhibition of interleukin-1β (IL-1β) release and apoptosis-associated speck-like protein containing a CARD (ASC) speck formation.[3][4] Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions and is essential for elucidating the mechanism of action of inhibitors like this compound on the assembly of the NLRP3 inflammasome complex.[5]
These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation assays to investigate its effects on the interaction between NLRP3 and its key binding partner, ASC.
Data Presentation
The inhibitory effect of this compound on the NLRP3-ASC interaction can be quantified by measuring the amount of co-precipitated protein. While specific quantitative data for this compound in a co-immunoprecipitation assay is not yet publicly available, the following table represents a hypothetical dataset to illustrate the expected outcome of such an experiment. The data would typically be obtained through densitometric analysis of western blot bands.
Table 1: Hypothetical Quantitative Analysis of NLRP3-ASC Co-Immunoprecipitation in the Presence of this compound
| Treatment Group | This compound Conc. (µM) | NLRP3 Input (Relative Units) | Co-IP ASC (Relative Units) | % Inhibition of NLRP3-ASC Interaction |
| Vehicle Control (DMSO) | 0 | 100 | 95 | 0% |
| This compound | 0.01 | 100 | 65 | 31.6% |
| This compound | 0.1 | 100 | 30 | 68.4% |
| This compound | 1 | 100 | 10 | 89.5% |
| This compound | 10 | 100 | 5 | 94.7% |
| Negative Control (IgG) | 0 | 100 | 2 | - |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Inhibitory Profile of this compound on NLRP3 Inflammasome Activation
| Assay | Cell Type | IC50 (µM) |
| IL-1β Release | Human PBMCs | 0.013[3][4] |
| ASC Speck Formation | THP-1 ASC-GFP cells | 0.034[3] |
Signaling Pathways and Experimental Workflow
To understand the context of these experiments, it is crucial to visualize the NLRP3 inflammasome activation pathway and the experimental workflow for co-immunoprecipitation.
Caption: Canonical NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for co-immunoprecipitation of NLRP3 and its interacting proteins.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous NLRP3 and ASC from THP-1 Cells
This protocol is adapted from established methods for NLRP3 co-immunoprecipitation.[5]
Materials:
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors
-
Anti-NLRP3 antibody for immunoprecipitation
-
Anti-ASC antibody for western blotting
-
Normal rabbit or mouse IgG (as isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^6 cells per 10 cm dish and differentiate into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
-
Inflammasome Priming and this compound Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by treating the cells with 10 µM Nigericin for 30-60 minutes or 5 mM ATP for 30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 1 µg of normal IgG and 20 µL of Protein A/G magnetic beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-NLRP3 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting according to standard procedures, probing with primary antibodies against NLRP3 and ASC.
-
Conclusion
The provided protocols and application notes offer a framework for investigating the inhibitory effects of this compound on the NLRP3 inflammasome using co-immunoprecipitation. By assessing the disruption of the NLRP3-ASC interaction, researchers can gain valuable mechanistic insights into how this compound modulates NLRP3 inflammasome assembly and function. This information is crucial for the development of novel therapeutics targeting NLRP3-driven inflammatory diseases.
References
- 1. [PDF] Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction | Semantic Scholar [semanticscholar.org]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adipogen.com [adipogen.com]
Application Notes and Protocols: Measuring the Efficacy of NDT-30805 in NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect pathogenic microbes and sterile stressors, initiating an inflammatory response.[1][2] The NLRP3 inflammasome is a key component of this system and has been implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[1][3] Activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), while a subsequent activation signal (Signal 2) triggers the assembly of the NLRP3 inflammasome complex.[4][5] This complex, composed of the NLRP3 sensor, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1, leads to the autocatalytic activation of caspase-1.[2][4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[1][6]
NDT-30805 is a selective, potent small-molecule inhibitor of the NLRP3 inflammasome.[7][8] As a triazolopyrimidinone derivative, it presents a promising therapeutic candidate for NLRP3-driven diseases.[7][8] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting NLRP3 inflammasome activation in vitro. The following sections describe methods to quantify key downstream events of inflammasome activation, including IL-1β release, ASC speck formation, and caspase-1 activation.
This compound Efficacy Data
The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Cell Type | Activators | IC50 (µM) | Reference |
| IL-1β Release | Human PBMCs | LPS + Nigericin | 0.013 | [7][8] |
| ASC Speck Formation | THP-1-ASC-GFP | LPS + Nigericin | 0.034 | [7] |
| IL-1β Release | Human Whole Blood | LPS + Nigericin | Not explicitly stated, but noted to be more potent than CP-456,773 (IC50 = 2.9 µM) | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of NLRP3 inflammasome activation and the points of intervention and measurement, the following diagrams are provided.
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Measurement of IL-1β Release by ELISA
This protocol is designed to quantify the amount of mature IL-1β secreted from cells following inflammasome activation and treatment with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
For THP-1 cells: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate. For differentiation into macrophage-like cells, treat with 100 ng/mL PMA for 24-48 hours. After differentiation, wash the cells with fresh medium.
-
For PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
-
Priming (Signal 1):
-
Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C in a CO2 incubator. This step is crucial for the upregulation of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be 0.001 to 10 µM.
-
After the priming step, carefully remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator. For example, use 10 µM nigericin or 5 mM ATP.[9]
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-1β based on the standard curve.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the log concentration of this compound.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: ASC Speck Formation Assay by Fluorescence Microscopy
This protocol visualizes the formation of ASC specks, a hallmark of inflammasome assembly, and assesses the inhibitory effect of this compound.[10]
Materials:
-
THP-1-ASC-GFP reporter cell line (or other cells suitable for immunofluorescence)
-
Culture medium and reagents as in Protocol 1
-
This compound
-
LPS and Nigericin
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Plating:
-
Seed THP-1-ASC-GFP cells onto glass coverslips in a 24-well plate at an appropriate density to achieve 70-80% confluency.
-
-
Priming, Inhibitor Treatment, and Activation:
-
Follow steps 2-4 from Protocol 1.
-
-
Fixation and Staining:
-
After the activation step, carefully wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional, if not using a reporter cell line) Permeabilize the cells with permeabilization buffer for 10 minutes. Block with an appropriate blocking buffer and then incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with Hoechst 33342 or DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Capture images from multiple random fields for each condition.
-
-
Data Analysis:
-
Quantify the percentage of cells with ASC specks (a single, bright fluorescent aggregate per cell) for each treatment condition.
-
Calculate the inhibition of ASC speck formation by this compound relative to the vehicle control.
-
Protocol 3: Caspase-1 Activity Assay
This protocol measures the enzymatic activity of caspase-1, a direct indicator of inflammasome activation.[11][12]
Materials:
-
Cells and reagents for cell culture, priming, and activation as in Protocol 1.
-
This compound
-
Caspase-1 activity assay kit (colorimetric or fluorometric). These kits typically contain a specific caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorescent substrate) and a cell lysis buffer.[13][14]
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment:
-
Follow steps 1-4 from Protocol 1 to culture, prime, treat with inhibitor, and activate the cells in a 96-well plate.
-
-
Cell Lysis:
-
After the activation step, collect both the supernatant and the cell pellet. Some protocols suggest measuring caspase-1 activity in the supernatant, while others use cell lysates.[15] For a comprehensive analysis, both can be assessed.
-
To prepare cell lysates, centrifuge the plate, remove the supernatant (which can be used for IL-1β ELISA), and add the lysis buffer provided in the caspase-1 activity assay kit to the cell pellet.
-
Incubate on ice for the time recommended by the manufacturer.
-
-
Caspase-1 Activity Measurement:
-
Transfer the cell lysates (or supernatants) to a new 96-well plate.
-
Add the caspase-1 substrate solution to each well according to the kit's protocol.
-
Incubate at 37°C for the recommended time (typically 1-2 hours), protected from light if using a fluorometric assay.
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.[14]
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cell lysate).
-
Normalize the caspase-1 activity to the total protein concentration of the lysate if desired.
-
Calculate the percentage of inhibition of caspase-1 activity by this compound compared to the vehicle-treated control.
-
Determine the IC50 value as described in Protocol 1.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of this compound as an inhibitor of the NLRP3 inflammasome. By employing a multi-faceted approach that includes quantifying cytokine release, visualizing inflammasome assembly, and measuring key enzyme activity, a comprehensive understanding of the compound's mechanism of action and potency can be achieved. These methods are essential for the preclinical development and characterization of novel NLRP3 inflammasome inhibitors.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 4. Inflammasome Activation Pathways: R&D Systems [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adipogen.com [adipogen.com]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 12. promega.com [promega.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 15. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NDT-30805 solubility issues in DMSO
Welcome to the technical support center for NDT-30805. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide array of organic compounds.[1]
Q2: What is the known biological activity of this compound?
A2: this compound is a selective inhibitor of the NLRP3 inflammasome.[2][3][4][5] It has been shown to inhibit the release of IL-1β in Peripheral Blood Mononuclear Cells (PBMCs) with an IC50 value of 0.013 μM.[2][3][4] It also inhibits the formation of ASC specks in THP1-ASC-GFP cells.[2][4]
Q3: What are the typical working concentrations for this compound in in-vitro assays?
A3: Based on its potent IC50 value, typical working concentrations for in-vitro experiments, such as in PBMCs, range from 0 to 2 μM.[2][4] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound in DMSO and its subsequent use in aqueous experimental media.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The concentration of this compound is too high for the volume of DMSO used.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more DMSO to the vial while vortexing.
-
Gentle Warming: Warm the solution to 37°C for a short period (5-10 minutes) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath for a few minutes to break up any clumps and enhance dissolution.
-
Fresh Solvent: Ensure the DMSO used is of high purity and anhydrous, as absorbed water can affect its solvating properties.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).
-
Possible Cause: this compound has limited solubility in aqueous solutions. The addition of the DMSO stock to the aqueous medium causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Increasing the final DMSO percentage may help keep the compound in solution. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes prevent immediate precipitation.
-
Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous medium can sometimes improve solubility.
-
Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final medium can help maintain solubility. The concentration of Pluronic F-68 should be optimized and tested for cellular toxicity.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: The compound may not be fully in solution, leading to variability in the actual concentration between experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation.
-
Fresh Dilutions: Prepare fresh working solutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.
-
Consistent Protocol: Ensure a consistent and standardized protocol for preparing your solutions for every experiment.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Biological Activity | ||
| IC50 (IL-1β release in PBMCs) | 0.013 μM | [2][3][4] |
| Recommended Solvents | ||
| Stock Solution | DMSO | [4] |
| Typical In-Vitro Working Concentration | 0 - 2 μM | [2][4] |
| Storage Conditions | ||
| Solid | Store at -20°C for the long term. | General Practice |
| DMSO Stock Solution | Store at -20°C. Avoid repeated freeze-thaw cycles. | General Practice |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol for Preparing Working Solutions for In-Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm your cell culture medium to 37°C.
-
Dilution: Perform a serial dilution of the DMSO stock into the pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium is consistent across all conditions and does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Mixing: Mix thoroughly by gentle inversion or pipetting.
-
Application: Immediately add the final working solutions to your cell cultures.
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Caption: A logical workflow to troubleshoot this compound precipitation.
References
potential off-target effects of NDT-30805
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NDT-30805, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1] It functions by disrupting the formation of the NLRP3 inflammasome complex, which in turn prevents the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.[1]
Q2: What is the evidence for the selectivity of this compound?
A2: The selectivity of this compound has been demonstrated through several key experiments. Mechanistic evidence points to selective inhibition of the NLRP3 inflammasome, as shown in an ASC speck assay.[1] Further studies have shown that this compound does not affect the release of inflammatory cytokines IL-6 and TNFα, indicating its specificity for the NLRP3 pathway over other inflammatory signaling cascades.[1]
Q3: What are the known IC50 values for this compound?
A3: this compound has been shown to be a highly potent inhibitor of NLRP3-mediated IL-1β release. The following table summarizes the reported IC50 values.
| Assay System | IC50 Value (µM) | Reference |
| IL-1β Release from human PBMCs | 0.013 | [2] |
| IL-1β Release from human Whole Blood | 2.9 | [1] |
Q4: Has this compound been tested in clinical trials?
A4: Based on publicly available information, there is no evidence to suggest that this compound has entered human clinical trials. It is currently considered a tool molecule for research and lead development.[1]
Troubleshooting Guides
Issue 1: I am not observing the expected inhibition of IL-1β in my cell-based assay.
-
Possible Cause 1: Suboptimal Assay Conditions. The activation of the NLRP3 inflammasome is a two-step process requiring both a priming signal (e.g., LPS) and an activation signal (e.g., nigericin or ATP). Ensure that both priming and activation steps are optimized for your specific cell type.
-
Troubleshooting Step 1: Titrate the concentrations of your priming and activation agents to ensure robust NLRP3 activation in your control wells.
-
Possible Cause 2: Compound Solubility. this compound is a highly soluble molecule, but improper dissolution can still occur.[1]
-
Troubleshooting Step 2: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture media. Visually inspect for any precipitation.
-
Possible Cause 3: Cell Health. Unhealthy or dying cells can lead to inconsistent results.
-
Troubleshooting Step 3: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment to ensure that the observed effects are not due to cytotoxicity.
Issue 2: I am concerned about potential off-target effects in my experimental model.
-
Possible Cause: While this compound is reported to be a selective NLRP3 inhibitor, it has not been profiled against a comprehensive panel of all possible off-targets.
-
Troubleshooting Step 1: Perform Selectivity Assays. To confirm selectivity in your system, measure the levels of cytokines not directly downstream of the NLRP3 inflammasome, such as TNFα and IL-6. A selective NLRP3 inhibitor should not significantly affect the production of these cytokines.[1]
-
Troubleshooting Step 2: Use a Structurally Unrelated NLRP3 Inhibitor. As a control, use a different, structurally unrelated NLRP3 inhibitor (e.g., CP-456,773) in parallel. If both compounds produce the same biological effect, it is more likely to be a result of NLRP3 inhibition.
-
Troubleshooting Step 3: ASC Speck Formation Assay. Directly visualize the formation of the ASC speck, a key component of the inflammasome, in the presence and absence of this compound. This can provide direct evidence of NLRP3 inflammasome inhibition.[1]
Experimental Protocols
1. IL-6/TNFα Selectivity Assay
-
Objective: To determine if this compound selectively inhibits the NLRP3 inflammasome without affecting other inflammatory pathways.
-
Methodology:
-
Plate human peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the production of IL-6 and TNFα.
-
Incubate for the appropriate time to allow for cytokine production (typically 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6 and TNFα in the supernatant using a commercially available ELISA kit.
-
A selective NLRP3 inhibitor should not significantly reduce the levels of IL-6 and TNFα at concentrations that inhibit IL-1β.
-
2. ASC Speck Assay
-
Objective: To visually confirm the inhibition of NLRP3 inflammasome formation by this compound.
-
Methodology:
-
Use a suitable cell line that expresses a fluorescently tagged ASC protein (e.g., THP-1-ASC-GFP).
-
Plate the cells in a format suitable for microscopy (e.g., glass-bottom plates).
-
Pre-incubate the cells with this compound for 30 minutes.
-
Prime the cells with LPS for a specified duration.
-
Activate the NLRP3 inflammasome with a stimulus such as nigericin.
-
Fix and permeabilize the cells.
-
Image the cells using confocal microscopy.
-
Quantify the number of cells containing fluorescent ASC specks. A potent NLRP3 inhibitor will significantly reduce the formation of these specks.[1][2]
-
Visualizations
Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing Potential Off-Target Effects of this compound.
References
NDT-30805 stability in cell culture media
Troubleshooting Guides & FAQs
This technical support center provides guidance on the stability of NDT-30805 in cell culture media. Below you will find frequently asked questions and troubleshooting advice to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
Due to the absence of specific data for this compound in the provided search results, general best practices for similar research compounds should be followed. It is recommended to consult the manufacturer's product data sheet for the most accurate information on reconstitution. Typically, compounds are dissolved in a high-purity solvent such as DMSO or ethanol to create a concentrated stock solution before further dilution in cell culture media.
Q2: What is the expected stability of this compound in aqueous solutions and cell culture media?
Information regarding the specific stability profile and half-life of this compound in aqueous solutions or standard cell culture media is not available in the provided search results. The stability of a compound can be influenced by several factors within the media, including pH, temperature, and the presence of certain components. For example, some media components like pyruvate and bicarbonate can significantly impact the stability of the medium and the compounds within it.
Q3: How should this compound stock solutions be stored?
While specific storage recommendations for this compound are unavailable, general guidelines for similar compounds suggest storing stock solutions at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | - Exceeding solubility limit- Interaction with media components- pH shift | - Prepare a fresh, lower concentration working solution from the stock.- Test the solubility in a small volume of media before preparing a large batch.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your cell line.- Check the pH of the media after adding the compound. |
| Loss of Compound Activity or Inconsistent Results | - Degradation of the compound in media- Improper storage of stock solutions- Repeated freeze-thaw cycles | - Prepare fresh working solutions for each experiment from a properly stored stock.- Minimize the time the compound is in the culture media before and during the experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- If degradation is suspected, perform a dose-response curve in each experiment to verify activity. |
| Media Color Change or pH Shift | - Instability of the compound at physiological pH- Interaction with media components | - Monitor the pH of the culture media after the addition of this compound.- If a significant pH shift is observed, the media may need to be buffered.- A color change may indicate degradation of the compound or a reaction with media components. Consider using a different basal media formulation if possible. |
Experimental Workflow & Methodologies
As no specific experimental data for this compound was found, a generalized workflow for assessing compound stability in cell culture media is provided below.
Diagram: General Workflow for Assessing Compound Stability
Caption: A generalized experimental workflow for determining the stability of a compound in cell culture media.
Experimental Protocol: Stability Assessment of a Test Compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution in the desired cell culture medium (e.g., DMEM, RPMI-1640) to a final working concentration (e.g., 10 µM). Include a vehicle control (media with the same concentration of solvent).
-
Incubation: Incubate the working solution in a sterile, capped tube at 37°C in a cell culture incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot of the working solution. Immediately store the aliquots at -80°C until analysis.
-
Analytical Method: Thaw the samples and analyze the concentration of the test compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of the test compound versus time to determine the degradation kinetics and calculate the half-life of the compound in the cell culture medium.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not available. Researchers should perform target validation and mechanism of action studies to elucidate the biological pathways affected by this compound. A generalized diagram illustrating a hypothetical signaling pathway is provided for conceptual understanding.
Diagram: Hypothetical Signaling Pathway
Caption: A conceptual diagram of a hypothetical signaling cascade initiated by an external compound.
Technical Support Center: NDT-30805 Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of NDT-30805 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and IL-18.[3][4][5][6][7][8] this compound works by preventing the assembly and activation of this complex, thereby reducing the release of these potent inflammatory mediators.[1][2]
Q2: What are the expected effects of this compound on primary cells in vitro?
The primary effect of this compound is the inhibition of the NLRP3 inflammasome pathway. In experimental setups where primary cells are stimulated to activate the NLRP3 inflammasome (e.g., using lipopolysaccharide (LPS) and ATP), treatment with this compound is expected to decrease the secretion of IL-1β and IL-18.[1][2] As this compound is a selective inhibitor, it is not expected to cause significant cytotoxicity in primary cells that are not undergoing inflammasome-mediated cell death (pyroptosis). However, it is crucial to experimentally determine the cytotoxic potential of any compound in your specific primary cell type.
Q3: What are the initial steps to take when observing unexpected cytotoxicity with this compound?
If you observe high levels of cell death in your primary cell cultures when treated with this compound, a systematic approach is recommended.[9] Begin by verifying the fundamentals of your experimental setup, including the final concentration of this compound and the solvent (e.g., DMSO). It is also important to ensure the health and viability of your primary cells before initiating treatment.[9] Key initial steps include performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and optimizing the exposure time.[9]
Troubleshooting Guides
Guide 1: High Background Signal or Low Signal-to-Noise Ratio in Cytotoxicity Assays
Problem: You are observing high background readings in your negative controls or a low dynamic range between your positive and negative controls.
| Possible Cause | Suggested Solution |
| Medium Components | Phenol red or serum in the culture medium can interfere with absorbance or fluorescence readings in some assays (e.g., MTT, Resazurin).[10] Use phenol red-free medium if possible and consider reducing the serum concentration during the assay incubation period.[9] Always include a "medium only" blank for background subtraction. |
| Compound Interference | This compound itself might absorb light or fluoresce at the assay wavelengths. Run a control with this compound in cell-free medium to check for interference. |
| Suboptimal Reagent Concentration | The concentration of the assay reagent (e.g., MTT, LDH substrate) may not be optimal for your primary cell type and density. Titrate the reagent concentration to find the optimal signal-to-noise ratio.[10] |
| Contamination | Microbial contamination can lead to high background signals. Regularly check your cultures for contamination and practice good aseptic technique. |
Guide 2: Inconsistent or Variable Cytotoxicity Results
Problem: You are observing high variability in cytotoxicity readings between replicate wells or between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in the wells is a common source of variability. Ensure you have a single-cell suspension before plating and use calibrated pipettes for accurate cell seeding.[11] |
| Edge Effects | Wells on the edge of the plate are more prone to evaporation, leading to changes in medium concentration and affecting cell viability.[10] To mitigate this, avoid using the outer wells of the plate or ensure proper humidification in the incubator. |
| Primary Cell Health and Passage Number | The health and passage number of primary cells can significantly impact their response to treatment. Use cells from a consistent and low passage number for all experiments and ensure high viability (>90%) before plating.[12] |
| Compound Stability | This compound may not be stable in culture medium for the duration of the experiment. Prepare fresh dilutions of the compound for each experiment.[9] |
Quantitative Data Summary
As there is no publicly available cytotoxicity data for this compound, the following table presents a hypothetical example of a dose-response experiment to determine the CC50. Researchers should generate their own data for their specific primary cell type.
| This compound Conc. (µM) | % Cell Viability (e.g., 24h) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 10 | 95 ± 6.1 |
| 25 | 88 ± 5.8 |
| 50 | 75 ± 7.3 |
| 100 | 52 ± 6.9 |
| 200 | 23 ± 4.1 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] The amount of formazan produced is proportional to the number of viable cells.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[16][17][18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains the substrate and a tetrazolium salt.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[16] The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[19][20][21][22][23]
-
Cell Seeding and Treatment: Seed primary cells in a multi-well plate and treat with this compound as described previously.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[19][22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cytotoxicity Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 22. scispace.com [scispace.com]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
how to prevent NDT-30805 precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDT-30805, a selective NLRP3 inflammasome inhibitor. Our aim is to help you prevent and resolve issues related to compound precipitation during your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound can lead to inaccurate experimental results. The following guide provides systematic steps to identify and mitigate the causes of precipitation.
Problem: this compound has precipitated out of solution.
Initial Assessment Workflow
Caption: Initial assessment workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like many other small molecule NLRP3 inhibitors, is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO) . Ensure you are using anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.
Q2: What is a standard concentration for an this compound stock solution?
A2: A common starting point for a stock solution is 10 mM in 100% DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 405.4 g/mol ), you would dissolve 4.054 mg in 1 mL of DMSO.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing. Avoid harsh heating, as it may degrade the compound. If the compound still does not dissolve, you may need to prepare a more dilute stock solution.
Q4: How should I store this compound?
A4:
-
Solid Compound: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Solid | -20°C | As per manufacturer's recommendation |
| Long-term | In DMSO | -20°C or -80°C | Up to 6 months |
| Short-term | In DMSO | 4°C | Avoid prolonged storage |
Experimental Procedures
Q5: I observed precipitation when I diluted my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A5: This is a common issue when diluting a DMSO-soluble compound into an aqueous medium. Here are some strategies to prevent precipitation:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 0.5%).
-
Stepwise Dilution: Perform serial dilutions in your assay buffer rather than a single large dilution.
-
Vortexing During Dilution: Add the this compound stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing.
-
Pre-warm the Buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the assay buffer can help maintain compound solubility. The compatibility of such agents with your specific assay must be validated.
Q6: Can the pH of my buffer affect this compound solubility?
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance and pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 4.054 mg.
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Aqueous Assay Buffer
Caption: Recommended workflow for diluting this compound into aqueous buffer.
Signaling Pathway
NLRP3 Inflammasome Activation Pathway and Inhibition by this compound
This compound is a selective inhibitor of the NLRP3 inflammasome. Understanding the pathway it targets is crucial for experimental design.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.
Technical Support Center: Assessing NDT-30805 Cell Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDT-30805, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system. Its activation involves a two-step process: priming and activation. The priming step, often initiated by signals like lipopolysaccharide (LPS), leads to the increased production of NLRP3 and pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 through the activation of the NF-κB transcription factor. The activation step, triggered by a second stimulus, results in the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell.[1] this compound is believed to exert its inhibitory effect by binding to the NLRP3 NACHT domain.[1]
Q2: How can I assess the cell permeability of this compound?
A2: The cell permeability of this compound can be assessed using various in vitro models, such as Caco-2 or MDCK cell monolayers, which are cultured on semi-permeable membrane supports (e.g., Transwell® inserts).[2] These assays measure the rate at which the compound transverses a confluent monolayer of cells from an apical (donor) compartment to a basolateral (receiver) compartment. The apparent permeability coefficient (Papp) is then calculated to quantify the permeability. For a more direct, label-free assessment of intracellular compound concentration, methods like the Chloroalkane Penetration Assay (CAPA) coupled with LC-MS/MS can be employed.[3]
Q3: What are the expected potency values for this compound?
A3: this compound has demonstrated high potency in cellular assays. It is approximately 2-fold more potent than the well-known NLRP3 inhibitor CP-456,773 in both Peripheral Blood Mononuclear Cell (PBMC) and whole blood assays.[1]
Quantitative Data Summary
| Assay Type | Cell Type | IC50 (µM) | Reference Compound (CP-456,773) IC50 (µM) |
| IL-1β Release | Human PBMCs | ~0.015 | 0.030 |
| IL-1β Release | Human Whole Blood | ~1.45 | 2.9 |
| Data synthesized from published research.[1] |
Experimental Protocols
Protocol: Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the permeability of this compound using a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 18-21 days). Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). The final DMSO concentration should be kept below 1% to avoid affecting cell viability.
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (A) side and transport buffer to the basolateral (B) side to measure A-to-B permeability.
-
To measure B-to-A permeability and assess active efflux, add the compound to the basolateral side and buffer to the apical side.
-
Include control compounds with known high (e.g., caffeine) and low (e.g., mannitol) permeability.[2]
-
-
Sample Collection and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes).
-
Analyze the concentration of this compound in the collected samples and the initial donor solution using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if this compound is a substrate of efflux transporters.
-
Troubleshooting Guides
Issue 1: High variability in Papp values between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell monolayer integrity. | Ensure consistent cell seeding density and culture conditions. Use cells within a defined passage number range. Regularly monitor TEER values to confirm monolayer confluence and integrity before starting the experiment.[4] |
| Precipitation of this compound. | Visually inspect the donor and receiver wells for any precipitate. Reduce the test concentration of this compound if solubility is a concern.[4] Ensure complete dissolution in the dosing solution, potentially using sonication.[4] |
| Pipetting errors. | Calibrate pipettes regularly. Ensure pipette tips are securely attached. Use reverse pipetting for viscous solutions. |
| Inconsistent incubation conditions. | Ensure uniform temperature and shaking speed across the plate during incubation. |
Issue 2: Low apparent permeability (Papp) for this compound.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | Increase the DMSO concentration in the donor buffer slightly (up to 1-2%), but validate that the solvent concentration does not impact monolayer integrity.[4] Consider using a co-solvent system. |
| Active efflux by transporters (e.g., P-glycoprotein). | Perform a bidirectional permeability assay (A-to-B and B-to-A). An efflux ratio greater than 2 suggests active efflux.[2] The assay can be repeated in the presence of a known efflux transporter inhibitor.[2] |
| High lipophilicity causing retention in the cell membrane. | Analyze the amount of compound remaining in the donor and receiver wells, as well as in the cell lysate, to calculate mass balance. Low recovery may indicate membrane retention.[4] |
| Metabolism by cellular enzymes. | Analyze for the presence of this compound metabolites in the cell lysate and basolateral medium using LC-MS/MS.[4] |
Issue 3: Inconsistent or weak signal during LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Suboptimal sample preparation. | Ensure proper sample extraction from the buffer. Optimize the extraction protocol (e.g., protein precipitation, solid-phase extraction). |
| Instrument settings not optimized. | Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for this compound. |
| Low concentration of the compound in the receiver compartment. | Increase the incubation time or the initial concentration of this compound in the donor compartment (while ensuring it remains below its solubility limit). |
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome activation pathway.
Caption: Workflow for a Caco-2 cell-based permeability assay.
References
- 1. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
NDT-30805 vs. MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparison of two prominent NLRP3 inhibitors, NDT-30805 and the well-characterized MCC950, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and MCC950 are selective, small-molecule inhibitors that directly target the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This, in turn, blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
MCC950 , also known as CP-456,773, has been extensively studied and its mechanism is well-defined. It directly binds to the Walker B motif within the NACHT domain of NLRP3.[1][2][3][4] This interaction is thought to lock NLRP3 in an inactive conformation by inhibiting its ATPase activity, which is essential for inflammasome oligomerization and activation.[1][2][3][4]
This compound is a more recently developed triazolopyrimidinone derivative that also acts as a selective NLRP3 inflammasome inhibitor.[5][6] While its precise binding site is not as extensively characterized as that of MCC950, studies have shown that it effectively inhibits downstream markers of NLRP3 activation, such as IL-1β release and the formation of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) specks.[5][7] Docking studies suggest that this compound also binds within the NLRP3 NACHT domain.[7]
Performance Data: A Head-to-Head Comparison
Quantitative data demonstrates that this compound is a highly potent inhibitor of the NLRP3 inflammasome, showing greater potency than MCC950 in key cellular assays.[7]
| Inhibitor | Assay | Cell Type | IC50 Value | Reference |
| This compound | IL-1β Release | PBMCs | 0.013 µM | [5][7] |
| ASC Speck Formation | PBMCs | 0.034 µM | [5] | |
| MCC950 | IL-1β Release | PBMCs | 0.030 µM | [7] |
| IL-1β Release | Whole Blood | 2.9 µM | [7] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound and MCC950.
Experimental Protocols
In Vitro IL-1β Release Assay in Human PBMCs
This protocol is designed to assess the potency of NLRP3 inhibitors by measuring their effect on IL-1β release from primary human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 3 hours at 37°C to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or MCC950 for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
In Vitro ASC Speck Formation Assay in THP-1 Cells
This assay visualizes and quantifies the formation of ASC specks, a hallmark of inflammasome activation, in a monocytic cell line.
Methodology:
-
Cell Culture: Seed THP-1 cells stably expressing ASC-GFP (THP-1-ASC-GFP) on glass-bottom culture dishes.
-
Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours.[8]
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or MCC950 for 30 minutes.[8]
-
Activation: Stimulate the cells with Nigericin (e.g., 10 µM) for 30 minutes to induce ASC speck formation.[8]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, wash, and mount with a medium containing DAPI to stain the nuclei.[8]
-
Imaging: Acquire images using a confocal microscope.
-
Quantification: Analyze the images to determine the percentage of cells containing a distinct, bright ASC-GFP speck.
In Vivo Mouse Model of NLRP3-Associated Peritonitis
This in vivo model is used to evaluate the efficacy of NLRP3 inhibitors in a live animal model of inflammation.
Methodology:
-
Animal Model: Use C57BL/6J mice (6-8 weeks old).
-
Inhibitor Administration: Administer this compound or MCC950 via an appropriate route (e.g., intraperitoneal injection or oral gavage) at the desired dose and time point before the inflammatory challenge.
-
Induction of Peritonitis: Induce peritonitis by intraperitoneally injecting an NLRP3 agonist such as monosodium urate (MSU) crystals (e.g., 50 mg/kg) or a combination of LPS and ATP.[9][10][11]
-
Sample Collection: At a specified time point after induction (e.g., 12 hours), euthanize the mice and collect peritoneal lavage fluid (PLF) by washing the peritoneal cavity with cold PBS.[12]
-
Analysis:
Conclusion
Both this compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome. The available data suggests that this compound exhibits greater potency in cellular assays compared to MCC950.[7] The choice between these two inhibitors may depend on the specific requirements of the research, including the desired potency, the experimental system being used, and other compound-specific properties. This guide provides a foundational comparison to assist researchers in making an informed decision for their studies on NLRP3-driven inflammation.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. inflammasomelab.com [inflammasomelab.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Negative regulation of Nod‐like receptor protein 3 inflammasome activation by T cell Ig mucin‐3 protects against peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
NDT-30805: A Comparative Analysis Against Leading NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as gout, osteoarthritis, and neurodegenerative disorders. This guide provides a comprehensive comparison of NDT-30805, a novel NLRP3 inhibitor, with other prominent inhibitors in the field, namely MCC950 and Dapansutrile (OLT1177). The following sections present a detailed analysis of their inhibitory potency, supported by experimental data and protocols, to aid researchers in their evaluation of these compounds for therapeutic development.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound, MCC950, and Dapansutrile in inhibiting NLRP3 inflammasome-mediated IL-1β release. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Compound | Assay System | Activator | IC50 (IL-1β Release) | Reference |
| This compound | Human PBMCs | LPS + Nigericin | 13 nM | [1] |
| Human Whole Blood | LPS + Nigericin | ~2-fold more potent than MCC950 | [1] | |
| MCC950 | Human PBMCs | LPS + Nigericin | 30 nM | [1] |
| Human Whole Blood | LPS + Nigericin | 2.9 µM | [1] | |
| Mouse BMDMs | Various | 7.5 nM | [2] | |
| Human MDMs | Various | 8.1 nM | [2] | |
| Dapansutrile (OLT1177) | J774 Macrophages | Not Specified | 1 nM | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activator used. Direct comparisons are most accurate when performed within the same study.
This compound demonstrates high potency in inhibiting IL-1β release in human peripheral blood mononuclear cells (PBMCs), with a reported IC50 of 13 nM.[1] A key study directly comparing this compound to MCC950 (also known as CP-456,773) found this compound to be approximately two-fold more potent in both human PBMC and whole blood assays.[1] MCC950 is a well-characterized and widely used NLRP3 inhibitor with reported IC50 values in the low nanomolar range in various macrophage cell lines.[2] Dapansutrile has also shown potent inhibition of the NLRP3 inflammasome, with a reported IC50 of 1 nM in J774 macrophages.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of comparative data. Below is a typical protocol for evaluating the in vitro potency of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay in Human PBMCs
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Isolated cells are washed with PBS and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
2. Cell Seeding and Priming:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.
-
Cells are primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3 hours at 37°C to induce the expression of pro-IL-1β and NLRP3.
3. Inhibitor Treatment:
-
A serial dilution of the test inhibitor (e.g., this compound, MCC950, Dapansutrile) is prepared in DMSO and then diluted in cell culture medium.
-
The inhibitor is added to the primed cells and incubated for 30-60 minutes at 37°C.
4. NLRP3 Inflammasome Activation:
-
The NLRP3 inflammasome is activated by adding Nigericin (10 µM) or ATP (5 mM) to the wells.
-
The plates are incubated for an additional 1-2 hours at 37°C.
5. Measurement of IL-1β Release:
-
The cell culture supernatant is collected after centrifugation of the plates.
-
The concentration of secreted IL-1β in the supernatant is quantified using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
The percentage of IL-1β inhibition is calculated for each inhibitor concentration relative to the vehicle control (DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
NDT-30805: A Comparative Guide to its Selectivity for NLRP3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NDT-30805, a selective NLRP3 inflammasome inhibitor, with other known alternatives. The information is supported by experimental data to aid in the evaluation of its potential for research and drug development.
Introduction to this compound
This compound is a potent and selective NLRP3 inflammasome inhibitor belonging to the triazolopyrimidinone chemical class.[1] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The development of selective NLRP3 inhibitors like this compound offers a promising therapeutic strategy for these conditions.
Potency of this compound and Comparators
The inhibitory potency of this compound has been evaluated in cellular assays, primarily by measuring the inhibition of IL-1β release. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized NLRP3 inhibitors.
| Compound | Assay System | IC50 (µM) | Reference |
| This compound | Human PBMCs (LPS + Nigericin) | 0.013 | [1] |
| This compound | Human Whole Blood (LPS + Nigericin) | Not explicitly quantified, but activity is attenuated compared to PBMCs | |
| CP-456,773 (MCC950) | Human PBMCs (LPS + Nigericin) | 0.030 | |
| CP-456,773 (MCC950) | Human Whole Blood (LPS + Nigericin) | 2.9 | |
| Oridonin | Mouse BMDMs (LPS + ATP) | 0.75 | [2] |
| CY-09 | Mouse BMDMs (LPS + Nigericin) | ~6 | [3][4] |
| OLT1177 | J774 Macrophages | 0.001 | [3][4] |
Selectivity Profile of NLRP3 Inhibitors
A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. For NLRP3 inhibitors, selectivity is typically assessed against other inflammasome complexes such as NLRP1, NLRC4, and AIM2. While the primary publication on this compound confirms its selectivity through ASC speck and IL-6/TNFα assays, specific quantitative data on its activity against other inflammasomes is not yet publicly available. The table below summarizes the known selectivity of various NLRP3 inhibitors from the literature.
| Compound | Selective for NLRP3? | Activity against other Inflammasomes | Reference |
| This compound | Yes | No significant inhibition of TNF-α and IL-6 release. Specific data against other inflammasomes not available. | |
| MCC950 | Yes | Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes. | [5] |
| CY-09 | Yes | No effect on AIM2 and NLRC4 inflammasome activation. | [6] |
| Oridonin | Yes | Does not inhibit AIM2 or NLRC4 inflammasome activation. | [7] |
| Bay 11-7082 | Yes | Selective for NLRP3 over other inflammasomes. | [7] |
| Glyburide | Yes | Does not prevent IL-1β release from activated NLRC4 or NLRP1 pathways. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing NLRP3 Inhibitor Potency and Selectivity.
Experimental Protocols
IL-1β Release Assay in Human PBMCs
This protocol is designed to measure the potency of NLRP3 inhibitors by quantifying the release of IL-1β from primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
NLRP3 inhibitor (e.g., this compound)
-
Human IL-1β ELISA kit
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI 1640 medium.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10^5 cells/well.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour at 37°C.
-
Centrifuge the plate and collect the cell-free supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
ASC Speck Formation Assay in THP-1 Cells
This assay visually assesses the inhibition of NLRP3 inflammasome assembly by monitoring the formation of ASC specks in a monocytic cell line.
Materials:
-
THP-1-ASC-GFP reporter cell line (or wild-type THP-1 cells and an anti-ASC antibody)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
NLRP3 inhibitor (e.g., this compound)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Culture THP-1-ASC-GFP cells in complete RPMI 1640 medium. For some protocols, differentiation into macrophage-like cells with low-dose PMA for 24-48 hours may enhance the response.
-
Seed the cells onto glass-bottom plates or coverslips.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.
-
Treat the cells with the NLRP3 inhibitor at the desired concentration for 30-60 minutes.
-
Stimulate the cells with Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour to induce inflammasome activation and ASC speck formation.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright green puncta in the cytoplasm.
-
Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor to determine its effect on inflammasome assembly.
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome, demonstrating low nanomolar IC50 values in human PBMCs. Its selectivity for NLRP3 has been confirmed through assays that show a lack of inhibition of other inflammatory pathways, such as TNF-α and IL-6 release. While direct quantitative comparisons of its inhibitory activity against other inflammasome subtypes are not yet widely available, the existing data positions this compound as a valuable tool for research into NLRP3-driven inflammation and as a promising lead for the development of novel therapeutics. The provided experimental protocols offer a foundation for researchers to independently evaluate the efficacy and selectivity of this compound and other NLRP3 inhibitors in their own laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: NDT-30805 Emerges as a More Potent NLRP3 Inflammasome Inhibitor Than CP-456,773
For researchers and drug development professionals in the field of inflammatory diseases, a recent study highlights NDT-30805 as a more potent inhibitor of the NLRP3 inflammasome compared to the well-established compound CP-456,773 (also known as MCC950). Experimental data demonstrates that this compound exhibits approximately a two-fold greater potency in cellular assays.
Both this compound and CP-456,773 target the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome, a key multiprotein complex of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, making it a significant therapeutic target.[1] The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]
Superior Potency of this compound in Head-to-Head Comparison
A study focused on the discovery and optimization of novel NLRP3 inhibitors identified this compound as a lead candidate from a series of triazolopyrimidinone derivatives.[1] This compound was directly compared against CP-456,773 in key cellular assays, revealing its superior inhibitory activity.
| Compound | PBMC IC50 (µM) | Whole Blood IC50 (µM) |
| This compound | ~0.015 | ~1.45 |
| CP-456,773 | 0.030 | 2.9 |
| *Values for this compound are calculated based on the reported two-fold increase in potency relative to CP-456,773.[1] |
The half-maximal inhibitory concentration (IC50) values from assays using human peripheral blood mononuclear cells (PBMCs) and whole blood demonstrate that this compound is approximately twice as potent as CP-456,773.[1]
Mechanism of Action: Targeting the NLRP3 Inflammasome
Both compounds exert their inhibitory effects by acting on the NLRP3 inflammasome complex. The activation of this complex is a two-step process involving a priming signal and an activation signal.[1][2] this compound has been shown to dock into the NLRP3 NACHT domain.[1] Similarly, CP-456,773 is known to directly interact with the Walker B motif of the NLRP3 NACHT domain, thereby inhibiting ATP hydrolysis and subsequent inflammasome assembly and activation.[3]
Caption: The NLRP3 inflammasome signaling pathway and points of inhibition.
Experimental Protocols
The potency of this compound and CP-456,773 was evaluated using established cellular assays that measure the inhibition of IL-1β release. The general workflow for these experiments is as follows:
Caption: General experimental workflow for assessing NLRP3 inhibitor potency.
Detailed Methodologies:
-
Human PBMC and Whole Blood Assays: For the assessment of IL-1β release, human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.[4] Alternatively, whole blood can be used directly.
-
Priming: Cells are typically primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[4]
-
Inhibitor Treatment: Following priming, the cells are treated with varying concentrations of the inhibitor (this compound or CP-456,773) for a defined period.
-
Activation: The NLRP3 inflammasome is then activated using a stimulus such as adenosine 5'-triphosphate (ATP) or nigericin.[4]
-
Quantification: The concentration of released IL-1β in the cell culture supernatant is quantified, typically by using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is then calculated from the dose-response curve.
References
- 1. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
NDT-30805: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
NDT-30805 has emerged as a potent and selective inhibitor of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases.[1][2][3][4][5] This guide provides a comprehensive overview of the cross-reactivity profile of this compound, presenting key experimental data and methodologies to enable an informed assessment of its suitability for research and development applications.
Selectivity Profile of this compound
This compound demonstrates high selectivity for the NLRP3 inflammasome pathway. To assess its specificity, the compound was evaluated for its effect on the release of pro-inflammatory cytokines IL-1β, which is dependent on NLRP3 activation, and compared against its effect on TNF-α and IL-6, which are regulated by other pathways.
Table 1: Comparative Inhibitory Activity of this compound
| Assay Platform | Target Pathway | This compound IC₅₀ (µM) | CP-456,773 (MCC950) IC₅₀ (µM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | NLRP3-dependent IL-1β release | 0.013[1][3] | 0.030 |
| Human Whole Blood | NLRP3-dependent IL-1β release | 1.5[6] | 2.9[1] |
| THP-1 ASC-GFP cells | ASC Speck Formation | 0.034[1][6] | Not Reported |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α release | > 25 | Not Reported |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 release | > 25 | Not Reported |
Data compiled from David H, et al. ACS Medicinal Chemistry Letters. 2022.[1]
The data clearly indicates that this compound is a highly potent inhibitor of NLRP3-mediated IL-1β release, with significantly lower activity against TNF-α and IL-6 secretion, demonstrating its selectivity.
Experimental Methodologies
The following protocols were utilized to assess the cross-reactivity of this compound.
PBMC IL-1β, IL-6, and TNF-α Release Assays
This assay evaluates the inhibitory effect of compounds on the release of various cytokines from human peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: PBMCs are isolated from fresh human blood using density gradient centrifugation.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 2.5 x 10⁵ cells per well.
-
Compound Treatment: this compound is added to the wells at varying concentrations and pre-incubated for 30 minutes.
-
NLRP3 Inflammasome Activation: The NLRP3 inflammasome is primed with 10 ng/mL lipopolysaccharide (LPS) for 3 hours, followed by activation with 5 mM ATP for 45 minutes.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of IL-1β, IL-6, and TNF-α are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
ASC Speck Formation Assay
This cell-based imaging assay visualizes the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a key step in NLRP3 inflammasome assembly.
-
Cell Line: THP-1 cells stably expressing an ASC-GFP fusion protein are used.
-
Cell Plating: Cells are plated in a 96-well imaging plate.
-
Compound Treatment: this compound is added at various concentrations and incubated for 30 minutes.
-
Inflammasome Activation: Cells are primed with LPS (10 ng/mL) for 3 hours, followed by the addition of 5 µM nigericin to activate the NLRP3 inflammasome.
-
Imaging: After a 1-hour incubation with nigericin, the formation of fluorescent ASC specks is visualized and quantified using automated confocal microscopy.
-
Data Analysis: The percentage of cells with ASC specks is determined, and IC₅₀ values are calculated from the dose-response curve.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the cross-reactivity studies and the targeted signaling pathway.
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: this compound selectively inhibits the NLRP3 inflammasome.
References
- 1. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
- 6. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of NDT-30805: A Comparative Analysis of NLRP3 Inflammasome Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the on-target activity of NDT-30805, a selective NLRP3 inflammasome inhibitor, with alternative compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental evidence.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This guide presents a comparative analysis of this compound against other known NLRP3 inhibitors, including the widely studied CP-456,773 (MCC950), as well as CY-09, INF39, and JC124. The on-target activity is primarily assessed by the inhibition of IL-1β release and ASC speck formation, critical downstream events in the NLRP3 signaling cascade.
Comparative On-Target Activity of NLRP3 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives in key in vitro assays. Lower IC50 values indicate higher potency.
| Compound | Assay | Cell Type | IC50 | Reference |
| This compound | IL-1β Release | Human PBMCs | 0.013 µM | [1][2] |
| ASC Speck Formation | THP-1 ASC-GFP | 0.034 µM | [1][2] | |
| CP-456,773 (MCC950) | IL-1β Release | Human PBMCs (from CAPS patients) | 70.4 nM (0.0704 µM) | [3][4] |
| IL-1β Release | Human Whole Blood | 627 nM (0.627 µM) | [3][4] | |
| NLRP3 Inhibition | BMDMs | 7.5 nM (0.0075 µM) | [5][6] | |
| NLRP3 Inhibition | HMDMs | 8.1 nM (0.0081 µM) | [6] | |
| CY-09 | IL-1β Secretion | LPS-primed BMDMs | 1-10 µM | [7][8] |
| NLRP3 ATPase Activity | Purified NLRP3 | 0.1-1 µM | [7] | |
| INF39 | IL-1β Release | ATP- and nigericin-induced | ~10 µM | [2] |
| NLRP3 ATPase Activity | NLRP3 | 52% inhibition at 100 µM | [9] | |
| JC124 | IL-1β Release | LPS/ATP-stimulated J774A.1 cells | 3.25 µM | [1] |
Note: BMDMs (Bone Marrow-Derived Macrophages), HMDMs (Human Monocyte-Derived Macrophages), PBMCs (Peripheral Blood Mononuclear Cells), CAPS (Cryopyrin-Associated Periodic Syndromes). Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell types used across different studies.
Signaling Pathway and Experimental Workflow
To understand the on-target activity of this compound, it is crucial to visualize the NLRP3 inflammasome signaling pathway and the experimental workflows used to measure its inhibition.
Caption: this compound inhibits the active form of NLRP3, blocking downstream inflammation.
Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the data.
IL-1β Release Assay in Human PBMCs
This assay quantifies the amount of mature IL-1β secreted from peripheral blood mononuclear cells (PBMCs) following inflammasome activation, providing a direct measure of inhibitor potency.
a. Isolation of PBMCs:
-
Human whole blood is collected in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
b. Cell Seeding and Priming:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells are primed with lipopolysaccharide (LPS) (100 ng/mL) for 3 hours at 37°C to induce the transcription of pro-IL-1β and NLRP3 (Signal 1).
c. Inhibitor Treatment and Activation:
-
Following priming, cells are treated with various concentrations of this compound or alternative inhibitors for 30-60 minutes.
-
The NLRP3 inflammasome is then activated by adding nigericin (10 µM) or ATP (5 mM) for 1 hour (Signal 2).
d. Quantification of IL-1β:
-
The cell culture supernatant is collected after centrifugation.
-
The concentration of mature IL-1β in the supernatant is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
e. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
ASC Speck Formation Assay in THP-1 ASC-GFP Cells
This assay visualizes and quantifies the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome assembly.
a. Cell Culture:
-
THP-1 cells stably expressing an ASC-GFP fusion protein are cultured in RPMI 1640 medium supplemented with 10% FBS.
b. Cell Seeding and Priming:
-
Cells are seeded in glass-bottom dishes or 96-well imaging plates.
-
Cells are primed with LPS (100 ng/mL) for 3 hours.
c. Inhibitor Treatment and Activation:
-
After priming, cells are incubated with different concentrations of this compound or other inhibitors for 30-60 minutes.
-
Inflammasome activation is induced by the addition of nigericin (10 µM) for 1 hour.
d. Imaging and Quantification:
-
Cells are fixed with 4% paraformaldehyde and nuclei are stained with DAPI.
-
ASC-GFP specks are visualized using confocal microscopy or a high-content imaging system.
-
The number of cells with ASC specks is quantified relative to the total number of cells. Alternatively, flow cytometry can be used to quantify the percentage of ASC speck-positive cells.
e. Data Analysis:
-
The percentage of inhibition of ASC speck formation is calculated for each inhibitor concentration.
-
The IC50 value is determined from the dose-response curve.
Selectivity Assay (TNF-α and IL-6 Secretion)
To confirm that this compound selectively targets the NLRP3 inflammasome, its effect on the secretion of other pro-inflammatory cytokines, such as TNF-α and IL-6, is assessed. These cytokines are typically induced by the priming signal (LPS) and are independent of NLRP3 inflammasome activation.
a. Cell Treatment:
-
Human PBMCs or other suitable immune cells are seeded and primed with LPS as described in the IL-1β release assay.
-
Cells are then treated with a range of concentrations of this compound.
b. Cytokine Quantification:
-
After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 are measured using specific ELISA kits.
c. Data Analysis:
-
The effect of this compound on TNF-α and IL-6 secretion is compared to its effect on IL-1β secretion. A selective NLRP3 inhibitor is expected to have a minimal effect on the secretion of these cytokines at concentrations that potently inhibit IL-1β release. For instance, CY-09 has been shown to have no effect on TNF-α production.[7]
Logical Comparison of this compound and Alternatives
The following diagram illustrates a logical comparison of the key attributes of this compound and its primary comparator, CP-456,773.
Caption: this compound shows advantages in potency and physicochemical properties.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the NLRP3 inflammasome. Its on-target activity, as measured by the inhibition of IL-1β release and ASC speck formation, is comparable and, in some assays, superior to the well-characterized inhibitor CP-456,773. A key advantage of this compound is its neutral charge at physiological pH, which may offer favorable pharmacokinetic properties. The detailed experimental protocols provided herein should enable researchers to independently verify and expand upon these findings. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. JC124 (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
NDT-30805: A Comparative Guide to its Specificity Against Other Inflammasomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the NLRP3 inflammasome inhibitor, NDT-30805, against other major inflammasome complexes. The focus is on its specificity, supported by experimental data and detailed methodologies for assessing inhibitor selectivity.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4] As a triazolopyrimidinone derivative, it has been shown to effectively inhibit the release of the pro-inflammatory cytokine IL-1β in peripheral blood mononuclear cells (PBMCs) with a reported IC50 of 0.013 μM.[1][2][4] The inappropriate activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making selective inhibitors like this compound valuable tools for research and potential therapeutic development.[3]
Specificity of this compound Against Other Inflammasomes
To illustrate how such comparative data would be presented, the following table provides a template with hypothetical values. These values are for illustrative purposes only and do not represent actual experimental data for this compound.
Comparative Inhibitory Activity of this compound
| Inflammasome Complex | Primary Activator(s) | Readout | This compound IC50 (µM) |
| NLRP3 | LPS + Nigericin/ATP | IL-1β release | 0.013 |
| NLRP1 | Anthrax Lethal Toxin | IL-1β/IL-18 release | > 10 (Hypothetical) |
| NLRC4 | S. typhimurium infection (Flagellin) | IL-1β release | > 10 (Hypothetical) |
| AIM2 | Poly(dA:dT) | IL-1β release | > 10 (Hypothetical) |
Note: The IC50 value for NLRP3 is based on published data.[1][2][4] Values for NLRP1, NLRC4, and AIM2 are hypothetical and are included to demonstrate how selectivity is typically represented. A high IC50 value (e.g., >10 µM) would indicate low to no inhibitory activity against that specific inflammasome, thus demonstrating high selectivity for the primary target.
Experimental Protocols for Assessing Inflammasome Inhibitor Specificity
To determine the specificity of an inflammasome inhibitor like this compound, a series of cellular assays are conducted. Each assay utilizes a specific stimulus to activate a particular inflammasome, and the effect of the inhibitor on the downstream inflammatory response is measured.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the specificity of an inflammasome inhibitor.
Caption: General workflow for inflammasome inhibitor specificity testing.
Detailed Methodologies
1. Cell Culture and Priming:
-
Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from mice are commonly used.
-
Cells are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) before inflammasome activation.
3. Specific Inflammasome Activation:
-
NLRP3: Activated by adding stimuli such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
NLRP1: In murine cells, activation is induced by anthrax lethal toxin. In human keratinocytes, the dsDNA mimetic poly(dA:dT) has been shown to activate NLRP1.
-
NLRC4: Activated by infecting cells with flagellated bacteria like Salmonella typhimurium or by transfecting cells with flagellin.
-
AIM2: Activated by transfecting cells with synthetic double-stranded DNA (dsDNA) such as poly(dA:dT).
4. Measurement of Inflammasome Activity:
-
Cytokine Release: Supernatants are collected, and the concentration of secreted IL-1β or IL-18 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Pyroptosis: Cell lysis due to pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a colorimetric assay.
-
ASC Speck Formation: The formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome activation, can be visualized and quantified in cells engineered to express fluorescently tagged ASC (e.g., THP-1-ASC-GFP) using fluorescence microscopy.
Inflammasome Signaling Pathways
Understanding the distinct activation pathways of different inflammasomes is key to appreciating the importance of inhibitor specificity.
NLRP3 Inflammasome Pathway
Caption: Simplified NLRP3 inflammasome activation pathway.
NLRP1 Inflammasome Pathway
Caption: Simplified NLRP1 inflammasome activation pathway.
NLRC4 Inflammasome Pathway
Caption: Simplified NLRC4 inflammasome activation pathway.
AIM2 Inflammasome Pathway
Caption: Simplified AIM2 inflammasome activation pathway.
Conclusion
This compound is a well-characterized, potent inhibitor of the NLRP3 inflammasome. While its selectivity is a key feature highlighted in the literature, publicly available quantitative data comparing its activity against other inflammasomes (NLRP1, NLRC4, AIM2) is currently lacking. The experimental protocols outlined in this guide provide a framework for how the specificity of this compound and other inflammasome inhibitors can be rigorously evaluated. For drug development professionals and researchers, understanding the distinct activation pathways of each inflammasome and employing robust selectivity assays are critical steps in the validation of targeted inflammasome inhibitors. Further studies are needed to fully elucidate the specificity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
Independent Validation of NDT-30805: A Comparative Guide to NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NLRP3 inflammasome inhibitor NDT-30805 with other known inhibitors in the field. The data presented is compiled from publicly available research to support the independent validation of this compound's potency. Detailed experimental methodologies are provided to enable replication and further investigation.
Comparative Analysis of NLRP3 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other NLRP3 inflammasome inhibitors. This data has been collated from various independent studies to provide a broad comparative overview.
| Compound | IC50 | Cell Type/Assay Condition |
| This compound | 0.030 µM | Human PBMCs |
| 2.9 µM | Human Whole Blood | |
| CP-456,773 (MCC950) | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs)[1][2][3][4][5][6] |
| 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs)[1][2][3][4] | |
| CY-09 | 6 µM | Bone Marrow-Derived Macrophages (BMDMs)[6] |
| MNS | 2 µM | Not Specified[6] |
| OLT1177 (Dapansutrile) | 1 nM | J774 Macrophages[7] |
| INF39 | 10 µM | Not Specified[6][7] |
| Oridonin | ~0.75 µM | Not Specified[6][7] |
| Compound 7 (alkenyl sulfonylurea) | 35 nM (IL-1β) | THP-1 cells[8] |
| 33 nM (IL-18) | THP-1 cells[8] |
Understanding the NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving priming and activation, leading to the production of pro-inflammatory cytokines IL-1β and IL-18. This compound is a selective inhibitor of the NLRP3 inflammasome, targeting the NACHT domain of the NLRP3 protein.
Caption: NLRP3 Inflammasome Signaling Pathway.
Experimental Protocol: In Vitro IC50 Determination for NLRP3 Inhibitors
This section details a generalized protocol for determining the IC50 of a test compound against the NLRP3 inflammasome in a cell-based assay. This protocol is based on commonly used methodologies in the field.
Objective: To determine the concentration of an inhibitor that reduces the activity of the NLRP3 inflammasome by 50%.
Materials:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary cells like human Peripheral Blood Mononuclear Cells (PBMCs) or mouse Bone Marrow-Derived Macrophages (BMDMs).
-
Reagents:
-
Lipopolysaccharide (LPS) for priming.
-
ATP or Nigericin for NLRP3 activation.
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
ELISA kit for human or mouse IL-1β.
-
Cytotoxicity assay kit (e.g., LDH assay).
-
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line according to standard protocols.
-
For THP-1 cells, differentiate into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh medium containing serial dilutions of the test compound. Incubate for a predetermined time (e.g., 1 hour).
-
-
NLRP3 Activation:
-
Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
-
Quantification of IL-1β Release:
-
Measure the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Cytotoxicity Assessment:
-
Perform a cytotoxicity assay (e.g., LDH) on the supernatant or cell lysate to ensure that the observed inhibition of IL-1β is not due to cell death.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Experimental Workflow for IC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NDT-30805 and Glyburide: Mechanism, Efficacy, and Experimental Protocols
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of pharmacological research, the exploration of novel therapeutic agents alongside established drugs is crucial for advancing medical treatments. This guide provides a detailed comparison of NDT-30805, a selective NLRP3 inflammasome inhibitor, and glyburide, a long-standing sulfonylurea used in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the two compounds based on available experimental data.
It is important to note at the outset that this compound and glyburide are not direct competitors for the same indication. This compound's mechanism of action is primarily anti-inflammatory, while glyburide's is centered on stimulating insulin secretion. As such, no direct comparative clinical trials have been conducted. This guide, therefore, presents their respective efficacy data and experimental protocols to highlight their distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and glyburide lies in their molecular targets and signaling pathways.
This compound is a potent and selective inhibitor of the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated by a variety of danger signals, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. By inhibiting this pathway, this compound has the potential to treat a range of inflammatory diseases.
Glyburide , also known as glibenclamide, is a second-generation sulfonylurea. Its primary mechanism of action is to stimulate the release of insulin from pancreatic β-cells.[1] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules.
Data Presentation: Efficacy and Potency
The following tables summarize the available quantitative data for this compound and glyburide, reflecting their different therapeutic applications.
Table 1: In Vitro Potency of this compound as an NLRP3 Inflammasome Inhibitor
| Assay Type | Cell Type | Stimulus | Measured Outcome | IC50 |
| IL-1β Release | Human PBMCs | LPS + Nigericin | IL-1β levels | ~15 nM |
| IL-1β Release | Human Whole Blood | LPS + Nigericin | IL-1β levels | ~2.9 µM |
Data synthesized from a study on the discovery and optimization of triazolopyrimidinone derivatives as selective NLRP3 inflammasome inhibitors.
Table 2: Clinical Efficacy of Glyburide in Type 2 Diabetes Mellitus (16-Week Study)
| Treatment Group | Baseline HbA1c (%) | Mean Change in HbA1c (%) | Baseline FPG (mg/dL) | Mean Change in FPG (mg/dL) |
| Glyburide Monotherapy | ~8.6 | -1.90 | ~180 | -43.8 |
| Metformin Monotherapy | ~8.6 | -1.53 | ~185 | -32.4 |
| Glyburide/Metformin Combination | ~8.7 | -2.27 | ~188 | -59.4 |
FPG: Fasting Plasma Glucose. Data from a multicenter, double-blind trial comparing initial therapy with glyburide/metformin tablets versus metformin or glyburide monotherapy.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the efficacy of this compound and glyburide.
This compound: NLRP3 Inflammasome Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the NLRP3 inflammasome-mediated release of IL-1β.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Priming (Signal 1): The cells are primed with lipopolysaccharide (LPS) to induce the transcription of pro-IL-1β and NLRP3 components.
-
Inhibitor Treatment: The primed cells are then treated with varying concentrations of this compound.
-
Activation (Signal 2): Following incubation with the inhibitor, the cells are stimulated with nigericin or ATP, which are potent activators of the NLRP3 inflammasome.
-
Quantification of IL-1β: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the IL-1β release, is calculated from the dose-response curve.
Glyburide: Clinical Trial for Type 2 Diabetes Efficacy
Objective: To assess the efficacy and safety of glyburide monotherapy in improving glycemic control in patients with type 2 diabetes.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial is conducted.
-
Patient Population: Patients with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c >7% and <12%) with diet and exercise alone are enrolled.[2]
-
Randomization and Treatment: Patients are randomly assigned to receive glyburide (e.g., starting at 2.5 mg/day), metformin, or a combination therapy for a predefined period (e.g., 16 weeks).[2]
-
Dose Titration: The dose of the study medication is titrated based on fasting plasma glucose levels to achieve a target glycemic goal.
-
Efficacy Endpoints: The primary efficacy endpoint is the change in HbA1c from baseline to the end of the study. Secondary endpoints include changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose.[1][2]
-
Safety Monitoring: Adverse events, including hypoglycemia, are monitored and recorded throughout the trial.
-
Statistical Analysis: The changes in glycemic parameters between the treatment groups are compared using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental designs can facilitate a deeper understanding of the underlying biology and research methodologies.
References
- 1. Glyburide/metformin combination product is safe and efficacious in patients with type 2 diabetes failing sulphonylurea therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of glyburide/metformin tablets compared with initial monotherapy in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Research Chemical NDT-30805: A Guide to Safe and Compliant Practices
It is important to note that a specific Safety Data Sheet (SDS) or disposal procedures for a substance designated "NDT-30805" are not available in publicly accessible records. The following information is based on established best practices for the handling and disposal of novel or uncharacterized research chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For a research compound like this compound, a systematic approach is required, beginning with a thorough risk assessment and adherence to institutional and regulatory guidelines. This guide provides a procedural framework for the proper disposal of such substances.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in the principles of waste minimization, accurate identification, proper segregation, secure containment, and clear labeling. Before commencing any experimental work that will generate waste, a comprehensive disposal plan should be established.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the critical steps for managing waste generated from the use of research chemical this compound.
Step 1: Waste Characterization and Identification
-
Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous substance. Assume it may be toxic, flammable, corrosive, or reactive. Review all available information on its chemical class, functional groups, and any preliminary toxicological data.
-
Waste Profile: Create a detailed waste profile that includes the chemical name (this compound), its components if in a mixture, estimated concentrations, and any known or suspected hazards.
Step 2: Segregation of Waste Streams
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Solid Waste:
-
Contaminated Labware: Segregate items such as gloves, bench paper, and pipette tips that are contaminated with this compound into a designated, clearly labeled hazardous solid waste container.
-
Unused or Expired Compound: The pure, unused, or expired this compound compound should be kept in its original or a compatible, tightly sealed container and disposed of as a separate chemical waste stream.
-
-
Liquid Waste:
-
Aqueous Solutions: Solutions primarily containing water and this compound should be collected in a designated hazardous aqueous waste container.
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a separate hazardous organic waste container. Do not mix chlorinated and non-chlorinated solvents unless permitted by your institution's EHS guidelines.
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container.
Step 3: Proper Containerization and Labeling
-
Container Selection: Use only chemically compatible containers provided or approved by your institution's EHS department. Ensure containers are in good condition with secure, leak-proof lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents (including this compound and any solvents), the approximate percentage of each component, and the date of accumulation.
Step 4: Storage and Disposal
-
Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.
-
Disposal Request: Once a waste container is full or is no longer being added to, submit a chemical waste pickup request to your institution's EHS department. Do not pour any amount of this compound down the drain or dispose of it in the regular trash.
Quantitative Data for Laboratory Waste Management
The following table provides general quantitative guidelines for the management of laboratory chemical waste.
| Parameter | Guideline | Rationale |
| Aqueous Waste pH Range | 5.5 - 9.5 | To prevent corrosion of plumbing and to comply with local water authority regulations. |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or ≤ 1 quart of acute hazardous waste | Federal and state regulatory compliance for waste storage. |
| Container Headspace | Leave at least 10% headspace | To allow for vapor expansion and prevent spills. |
| Labeling Timeline | Label container as soon as the first drop of waste is added. | To ensure accurate identification of contents at all times. |
Experimental Workflow and Decision Pathways
The following diagrams illustrate the general workflow for chemical waste disposal and a decision-making pathway for segregating waste containing this compound.
Caption: General workflow for the generation and disposal of waste from experiments involving this compound.
Caption: Decision pathway for segregating different types of waste containing this compound.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of research chemicals like this compound, fostering a culture of safety and environmental responsibility within your laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
